Testosterone buciclate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

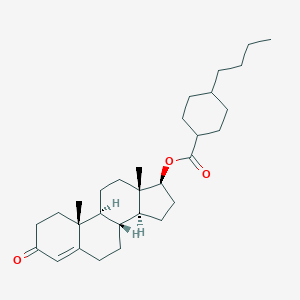

Testosterone buciclate (TB) is a synthetic long-acting testosterone ester developed under the auspices of the World Health Organization (WHO) and the National Institutes of Health (NIH) for male contraception and hypogonadism therapy . Its chemical structure (C30H46O3, molecular weight: 454.68) features a bulky buciclate ester side chain, which delays enzymatic hydrolysis and extends release kinetics . In hypogonadal men, TB demonstrates a terminal elimination half-life of 29.5 days, far exceeding that of testosterone enanthate (4.5 days) . This prolonged action reduces dosing frequency, making it a promising candidate for sustained androgen replacement and contraceptive regimens.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of testosterone buciclate involves the esterification of testosterone with 4-butylcyclohexane-1-carboxylic acid. The reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the same esterification reaction but on a larger scale, followed by purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Testosterone buciclate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield testosterone and 4-butylcyclohexane-1-carboxylic acid.

Oxidation: The steroid nucleus can undergo oxidation reactions, particularly at the 17β-hydroxy group, leading to the formation of ketones.

Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Hydrolysis: Testosterone and 4-butylcyclohexane-1-carboxylic acid.

Oxidation: Ketone derivatives of testosterone.

Reduction: Hydroxy derivatives of testosterone.

Scientific Research Applications

Chemistry: Used as a model compound to study the esterification and hydrolysis reactions of steroids.

Biology: Investigated for its effects on androgen receptors and its role in regulating gene expression.

Medicine: Explored as a long-acting androgen replacement therapy for male hypogonadism and as a potential male contraceptive.

Industry: Utilized in the development of long-acting injectable formulations for hormone replacement therapy.

Mechanism of Action

Testosterone buciclate acts as a prodrug of testosterone. Once administered, it is slowly hydrolyzed in the body to release testosterone, which then exerts its effects by binding to androgen receptors. This binding activates the androgen receptor, leading to the transcription of specific genes that regulate the development and maintenance of male characteristics. The long duration of action is due to the slow release of testosterone from the esterified form, providing a sustained physiological effect .

Comparison with Similar Compounds

Comparison with Similar Testosterone Esters

Pharmacokinetic Profiles

Testosterone esters vary significantly in pharmacokinetics due to ester chain length and solubility (Table 1).

| Compound | Ester Chain | Half-Life (Days) | Dosing Frequency | Peak Serum T Levels |

|---|---|---|---|---|

| Testosterone Buciclate | Long-chain | 29.5 | Every 8–12 weeks | Stable, physiological |

| Testosterone Enanthate | Medium-chain | 4.5 | Weekly | Supraphysiological peaks |

| Testosterone Undecanoate | Long-chain | 20.9 | Every 10–14 weeks | Moderate fluctuations |

| Testosterone Propionate | Short-chain | 0.8 | Daily | Rapid peaks and troughs |

- Testosterone Enanthate : Requires weekly injections due to its short half-life, leading to supraphysiological testosterone spikes followed by rapid declines, which may cause mood swings and metabolic instability .

- Testosterone Undecanoate: Administered every 10–14 weeks, it provides steadier levels than enanthate but still exhibits variability due to its castor oil-based formulation .

- This compound : Achieves stable physiological testosterone levels for up to 12 weeks post-injection, avoiding peaks and troughs .

Structural and Crystallographic Differences

The ester side chain influences molecular packing and solubility:

- TB vs. Shorter Esters: TB crystallizes in non-centrosymmetric monoclinic/orthorhombic systems with two molecules per asymmetric unit, unlike shorter esters (e.g., propionate, acetate) that have one molecule per unit . This structural complexity may contribute to its slower release.

- Hydrophobicity: The bulky buciclate ester increases lipid solubility, prolonging intramuscular depot retention compared to enanthate or undecanoate .

Efficacy in Male Contraception

TB’s sustained release enhances spermatogenesis suppression:

- Monotherapy: A single 1200 mg TB injection induced azoospermia in 37.5% of men (3/8) by 10 weeks, with suppression maintained for 14–22 weeks . In contrast, weekly testosterone enanthate injections achieve similar suppression but require 12–20 doses .

- Combination Therapy : TB (40–80 mg) combined with cyproterone acetate (5 mg/day) induced azoospermia in bonnet monkeys, though higher TB doses (80 mg) showed inconsistent results, highlighting the need for precise dosing .

Clinical Adoption Challenges

Testosterone undecanoate, already marketed for hypogonadism, dominates due to established infrastructure and lower development costs . Additionally, TB’s high molecular weight and synthesis complexity may hinder large-scale production .

Biological Activity

Testosterone buciclate (TB), a long-acting testosterone ester, has garnered attention for its pharmacokinetic and pharmacodynamic properties, particularly in the treatment of male hypogonadism and potential use as a male contraceptive. This article provides a comprehensive overview of the biological activity of this compound, including clinical findings, pharmacokinetics, and its effects on hormonal regulation and spermatogenesis.

Overview of this compound

This compound is an ester of testosterone that was developed to provide sustained serum testosterone levels with fewer injections compared to traditional formulations. It is administered via intramuscular injection and has shown promise in maintaining physiological testosterone levels for extended periods.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a prolonged elimination half-life and mean residence time, which are significantly longer than those of other testosterone esters:

| Compound | Elimination Half-Life (days) | Mean Residence Time (days) |

|---|---|---|

| This compound | 29.5 | 60.0 |

| Testosterone enanthate | 4.5 | 8.5 |

| Testosterone undecanoate | 20.9 (tea seed oil) | 34.9 |

| 33.9 (castor oil) | 36.0 |

This compound's pharmacokinetics were established in clinical studies where participants received single doses of either 600 mg or 1200 mg. In these studies, serum testosterone levels remained within the normal physiological range for up to 12 weeks post-injection, with maximal levels observed around weeks 6 to 7 .

Clinical Studies and Findings

- Hypogonadal Men : A clinical phase I study assessed the effects of this compound in eight men with primary hypogonadism. Participants received either 200 mg or 600 mg doses. The higher dose group exhibited significant increases in serum testosterone levels, which were sustained within the normal range for three months. Notably, no adverse side effects were reported, and no significant changes occurred in prostate-specific antigen levels or prostate volume .

- Spermatogenesis Suppression : In another study focused on male contraception, a single injection of TB resulted in reversible suppression of spermatogenesis at higher doses (1200 mg), leading to azoospermia in some participants by week 10 . This suppression was accompanied by reduced levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), indicating effective hormonal feedback regulation.

- Effects on Libido and Body Composition : Participants in the higher dose group reported improvements in libido and body weight post-treatment, suggesting that this compound not only restores androgen levels but also positively affects quality of life .

This compound operates primarily through its ability to suppress gonadotropins (LH and FSH), which are crucial for stimulating testicular function and spermatogenesis. The compound's long half-life allows for sustained suppression without the need for frequent dosing, making it a viable candidate for both hormone replacement therapy and male contraception .

Case Studies

Case Study Example : A notable case involved a participant who received a single injection of 600 mg TB and exhibited normal physiological testosterone levels for over three months without significant fluctuations or adverse effects on health markers such as prostate health or hematological parameters .

Q & A

Basic Research Questions

Q. What methodologies are recommended for chemical characterization of testosterone buciclate in preclinical studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for confirming purity (≥98%) and structural integrity. LC-MS/MS is essential for quantifying this compound in biological matrices (e.g., serum) to validate pharmacokinetic profiles . Reproducible characterization requires adherence to protocols for solvent preparation (e.g., ethanol stock solutions) and validation against reference standards .

Q. How should researchers design controlled pharmacological studies to evaluate this compound’s androgenicity?

- Methodological Answer :

- Dose selection : Use dose-response curves based on prior in vivo data (e.g., 5–200 mg/kg) to identify thresholds for testosterone suppression and sperm parameter changes .

- Controls : Include vehicle controls (e.g., ethanol-based formulations) and active comparators (e.g., testosterone enanthate).

- Endpoints : Measure serum testosterone levels, testicular volume, and sperm motility indices at multiple timepoints to account for its long-acting properties .

- Sample size : Power calculations should align with guidelines for hormonal studies (e.g., n ≥ 8/group to detect 30% differences) .

Q. What are best practices for handling solubility challenges in this compound formulations?

- Methodological Answer : For in vitro studies, prepare 50 mg/mL stock solutions in ethanol with ultrasonic agitation to ensure homogeneity. For in vivo administration, use carrier systems like castor oil or cyclodextrins, and validate stability via UV-spectroscopy . Fresh preparation is critical to avoid ester degradation .

Advanced Research Questions

Q. How can compartmental pharmacokinetic modeling improve understanding of this compound’s sustained release profile?

- Methodological Answer :

- Model design : Use a two-compartment model to differentiate distribution (α-phase) and elimination (β-phase) phases. Parameters like t½ and AUC should be derived from serial blood sampling (e.g., 0–120 days post-injection) .

- Validation : Compare model predictions with empirical data from LC-MS/MS measurements, adjusting for interspecies metabolic differences .

- Software tools : Implement NONMEM or Phoenix WinNonlin for nonlinear mixed-effects modeling .

Q. How can researchers resolve contradictions between in vitro receptor-binding assays and in vivo efficacy data for this compound?

- Methodological Answer :

- Data triangulation : Cross-validate in vitro androgen receptor (AR) affinity assays (e.g., radioligand binding) with in vivo pharmacodynamic outcomes (e.g., seminal vesicle weight in rodent models).

- Statistical adjustments : Apply multivariate regression to account for variables like protein binding and tissue-specific metabolism .

- Meta-analysis : Systematically review historical data using PRISMA guidelines to identify confounding factors (e.g., dosage intervals) .

Q. What experimental frameworks are optimal for studying long-term effects of this compound on endocrine function?

- Methodological Answer :

- Longitudinal design : Conduct 12-month studies in non-human primates, monitoring hypothalamic-pituitary-gonadal (HPG) axis recovery post-treatment via LH/FSH assays .

- Endpoints : Include histopathology of reproductive organs and lipidomic profiling to assess metabolic side effects .

- Ethical compliance : Follow ARRIVE guidelines for animal welfare and pre-register protocols in public repositories (e.g., ClinicalTrials.gov ) .

Q. How can researchers investigate synergistic effects between this compound and other androgens in hypogonadism models?

- Methodological Answer :

- Combination dosing : Use factorial designs to test interactions (e.g., this compound + DHT) and measure additive effects on muscle mass or bone density .

- Mechanistic assays : Perform transcriptomic analysis (RNA-seq) on AR-target tissues to identify co-regulated pathways .

Q. What molecular mechanisms underlie this compound’s effects on sperm cytoplasmic droplet retention?

- Methodological Answer :

- Hypothesis-driven approach : Test whether impaired Sertoli cell phagocytosis (via immunohistochemistry) or oxidative stress (via ROS assays) contributes to abnormal spermatogenesis .

- Comparative studies : Contrast this compound with short-acting esters (e.g., testosterone propionate) to isolate duration-dependent mechanisms .

Properties

CAS No. |

105165-22-8 |

|---|---|

Molecular Formula |

C30H46O3 |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-butylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C30H46O3/c1-4-5-6-20-7-9-21(10-8-20)28(32)33-27-14-13-25-24-12-11-22-19-23(31)15-17-29(22,2)26(24)16-18-30(25,27)3/h19-21,24-27H,4-18H2,1-3H3/t20?,21?,24-,25-,26-,27-,29-,30-/m0/s1 |

InChI Key |

ODZDZTOROXGJAV-IRWJKHRASA-N |

SMILES |

CCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |

Isomeric SMILES |

CCCCC1CCC(CC1)C(=O)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |

Synonyms |

20 Aet-1 20-Aet-1 testosterone 4-n-butylcyclohexylcarboxylate testosterone 4-n-butylcyclohexylcarboxylic acid testosterone buciclate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.